2-Amino-4-(diethylsulfamoyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(diethylsulfamoyl)butanoic acid is a chemical compound with the molecular formula C8H18N2O4S It is a derivative of butanoic acid, containing both an amino group and a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(diethylsulfamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with diethylsulfamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(diethylsulfamoyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The diethylsulfamoyl group can be reduced under specific conditions to yield simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted compounds.
Scientific Research Applications
2-Amino-4-(diethylsulfamoyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(diethylsulfamoyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The diethylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(aminoxy)butanoic acid
- 2-Amino-4-propylsulfanyl-butanoic acid
- 2-Amino-4-(carboxymethylsulfanyl)butanoic acid
- 2-Amino-4-(pentylsulfonimidoyl)butanoic acid
- 2-Amino-4-benzylsulfanyl-butanoic acid
Uniqueness
2-Amino-4-(diethylsulfamoyl)butanoic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Properties
CAS No. |
5446-32-2 |
---|---|
Molecular Formula |
C8H18N2O4S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-amino-4-(diethylsulfamoyl)butanoic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-3-10(4-2)15(13,14)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12) |
InChI Key |
DOELBOGKIYJUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.